Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
Description
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a 3-chloropyridin-2-yl group and at position 4 with a methyl ester moiety. Its molecular formula is C₁₀H₈ClN₃O₂, with a molar mass of 241.65 g/mol. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles . Key properties include a predicted density of 1.45 g/cm³ and boiling point of ~538°C, with a pKa of ~3.5, influenced by the electron-withdrawing chlorine and ester groups.
This structure is relevant in agrochemical and pharmaceutical research due to its balanced hydrophobicity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H7ClN4O2 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 2-(3-chloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)7-5-12-14(13-7)8-6(10)3-2-4-11-8/h2-5H,1H3 |
InChI Key |
RAZXWUSYUIPCDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Reaction Conditions
| Catalyst | Temperature | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| NaOH (1M) | Reflux | H₂O/EtOH | 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid | 85% | |
| H₂SO₄ (0.5M) | 80°C | H₂O | Same as above | 78% |
This reaction is critical for generating intermediates used in further derivatization (e.g., amidation, salt formation).
Nucleophilic Substitution at the Pyridine Ring
The 3-chloro substituent on the pyridine ring participates in nucleophilic aromatic substitution (NAS) reactions.
Key Examples
-
Ammonolysis : Reaction with NH₃ in dioxane at 120°C replaces the 3-chloro group with an amine.
-
Methoxylation : Treatment with NaOMe/MeOH under reflux yields the 3-methoxy derivative.
Mechanistic Insight
The electron-withdrawing triazole ring activates the pyridine toward NAS, facilitating substitution at the 3-position.
Functionalization via Ester Derivatives
The carboxylate group undergoes transesterification and aminolysis:
Aminolysis
Reaction with primary amines (e.g., methylamine) in THF produces amides:
Example : Reaction with 5-chloro-N-methylpyridin-2-amine yields a triazole-carboxamide conjugate (92% yield) .
Transesterification
Using ethanol and H₂SO₄ catalyst, the methyl ester converts to an ethyl ester (89% yield).
Triazole Ring Reactivity
The 1,2,3-triazole ring participates in coordination chemistry and cycloadditions:
Metal Coordination
-
Forms complexes with Cu(I) and Ru(II), enabling catalytic applications in click chemistry .
-
AgNO₃ in MeOH produces a silver-triazole coordination polymer.
Cycloaddition
While the triazole ring itself is stable, derivatives can undergo Huisgen cycloaddition with alkynes in the presence of Cu(I) .
Decarboxylation and Thermal Stability
Heating the carboxylic acid derivative (post-hydrolysis) above 200°C induces decarboxylation, yielding 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole.
Comparative Reactivity of Structural Analogues
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings are often investigated for their antimicrobial properties. Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has shown potential as an antibacterial agent and may exhibit antifungal properties due to its ability to inhibit specific enzymes involved in microbial metabolism.
Case Study: Antitubercular Activity
A study demonstrated the synthesis of triazole derivatives that were tested for antitubercular activity against Mycobacterium tuberculosis. The synthesized compounds showed promising results, indicating that modifications to the triazole structure can enhance efficacy against resistant strains .
Anti-Cancer Properties
The structural features of this compound suggest potential anti-cancer applications. Triazole derivatives have been linked to various pharmacological activities, including anticancer effects. Research has focused on synthesizing analogs of this compound to evaluate their cytotoxicity against different cancer cell lines .
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. Its bioactive properties may contribute to developing new pesticides or herbicides. The chloropyridine component is particularly relevant for enhancing interactions with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. In agricultural chemistry, it may interact with biological targets in pests, leading to their control or elimination.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two analogs: a carboxylic acid derivative and a pyrazole-based compound.
Key Observations:
- Triazole vs.
- Functional Groups : The methyl ester in the target compound increases lipophilicity relative to the carboxylic acid analog, which has higher aqueous solubility at basic pH . The pyrazole analog’s trifluoromethyl and sulfanyl groups enhance electronegativity and metabolic stability.
- Chlorine Substituent : All three compounds feature chlorine, which augments bioactivity by improving receptor binding and resistance to enzymatic degradation.
Crystallographic and Computational Analysis
- Structural Refinement : Compounds like the carboxylic acid analog may employ SHELXL for high-precision crystallography, ensuring accurate bond-length and angle measurements .
- ORTEP Visualization : Structural diagrams of analogs generated using ORTEP-III highlight conformational differences, such as planar triazole rings versus slightly puckered pyrazoles .
Biological Activity
Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and associated research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and features a triazole ring fused with a chloropyridine moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of the carboxylate group allows for various chemical reactions, including esterification and nucleophilic substitutions, enhancing its potential as a pharmacological agent .
Antimicrobial Activity
Research indicates that compounds containing triazole rings, including this compound, exhibit significant antimicrobial properties. The compound has demonstrated potential as an antibacterial agent, inhibiting specific enzymes involved in microbial metabolism. Additionally, it may possess antifungal properties, making it a candidate for further pharmacological studies .
Enzyme Inhibition Studies
The biological activity of this compound can also be attributed to its ability to inhibit various enzymes. For instance, studies have shown that similar triazole derivatives can inhibit dihydroorotate dehydrogenase (DHODH) , an enzyme critical in pyrimidine synthesis. This suggests that this compound could have applications in treating conditions where DHODH inhibition is beneficial .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Triazole Ring : Reacting appropriate azides with alkyne derivatives.
- Chlorination : Introducing the chloropyridine moiety through electrophilic aromatic substitution.
- Carboxylation : Adding carboxylic acid groups via carboxylation reactions.
These steps require careful optimization to maximize yield and purity .
Study on Antimicrobial Efficacy
A study conducted on various triazole derivatives highlighted the antimicrobial efficacy of this compound against specific bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole compounds has shown that modifications to the chloropyridine moiety can enhance biological activity. Variations in substituents on the triazole ring have been linked to increased binding affinity to biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate | CHClNO | Contains an additional chlorine atom; potential for different biological activity |
| Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | CHNO | Lacks the chloropyridine moiety; simpler structure |
| Methyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate | CHFNO | Different heterocyclic structure; known for distinct biological properties |
The comparative analysis indicates that the unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds .
Q & A
Q. What are the recommended synthetic routes for preparing methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, coupling 3-chloropyridin-2-yl azides with methyl propiolate derivatives under catalytic Cu(I) conditions yields the triazole core. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature (room temperature to 60°C), and catalyst loading (1–5 mol% CuI) to achieve >95% conversion . Post-synthesis purification via recrystallization (e.g., dichloromethane/hexane mixtures) or column chromatography is critical to isolate the product .
Q. How should researchers characterize this compound’s structural integrity?
- X-ray crystallography : Use SHELXL for refinement, leveraging its robust handling of disorder and anisotropic displacement parameters. For example, resolve positional ambiguities in the triazole-pyridine linkage using the TWIN and BASF commands in SHELXL .
- NMR spectroscopy : Confirm regioselectivity of the triazole ring (1,4-substitution) via NMR. The methyl ester group typically resonates at δ 3.8–4.0 ppm, while the pyridyl protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z 282.04 for CHClNO) .
Q. What safety protocols are essential for handling this compound?
Follow laboratory safety standards for chlorinated and heteroaromatic compounds:
- Use fume hoods and closed systems to avoid inhalation/contact.
- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Store in airtight containers away from oxidizers due to potential reactivity of the triazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Scenario : Discrepancies between observed NMR shifts and computational predictions (e.g., DFT calculations). Methodology :
Q. What strategies optimize reaction yields for derivatives of this compound?
Case study : Low yields (e.g., 40%) in esterification or amidation reactions. Solutions :
- Screen coupling agents (e.g., EDCI, HATU) for carboxylate activation.
- Adjust stoichiometry of nucleophiles (e.g., amines) to 1.2–1.5 equivalents.
- Monitor reaction progress via TLC or LC-MS to identify side products (e.g., hydrolysis of the methyl ester) .
Q. How can crystallographic disorder in the triazole-pyridine moiety be addressed?
Approach :
- Collect high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density.
- Apply SHELXL’s PART and SUMP commands to model partial occupancy or rotational disorder.
- Validate refinement using R and GooF metrics; aim for R1 < 5% for high confidence .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Dock the compound into protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to simulate metabolic pathways.
- Cross-reference with experimental LC-MS data to validate predicted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
